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Abstract
Acifran, also known as AY-25,712, is a potent agonist of the high-affinity niacin receptor,

GPR109A (HCAR2), and the low-affinity niacin receptor, GPR109B (HCAR3). Initially

developed by Pfizer, this small molecule has been a subject of interest for its potential to

modulate lipid metabolism, mimicking the effects of niacin to increase high-density lipoprotein

(HDL) cholesterol. Despite its promising pharmacological profile, the clinical development of

Acifran was discontinued. This technical guide provides a comprehensive overview of the

discovery, synthesis, and mechanism of action of Acifran, with a focus on quantitative data,

detailed experimental protocols, and visual representations of key biological pathways and

experimental workflows.

Discovery and Development
Acifran emerged from research programs aimed at identifying niacin analogues with improved

therapeutic profiles, specifically seeking to retain the beneficial lipid-modifying effects of niacin

while minimizing its common side effect of cutaneous flushing. Developed by Pfizer, Acifran
was identified as a potent agonist for both the high and low-affinity niacin receptors.[1] The

compound was tested in human subjects; however, its development was ultimately

discontinued.[2][3]
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Chemical Synthesis
The synthesis of Acifran, chemically named 5-methyl-4-oxo-5-phenyl-4,5-dihydrofuran-2-

carboxylic acid, and its analogues has been described in the scientific literature. The core

structure can be assembled through various synthetic routes, often involving the construction of

the substituted furanone ring.

Experimental Protocol: Synthesis of Acifran Analogues
The following protocol is a generalized representation based on the synthesis of Acifran
analogues as described by Jung et al. (2007).[2]

Materials:

Substituted acetophenone

Diethyl oxalate

Sodium ethoxide

Alkyl halide (e.g., methyl iodide)

Hydrochloric acid

Sodium hydroxide

Appropriate solvents (e.g., ethanol, diethyl ether, water)

Procedure:

Condensation: A solution of a substituted acetophenone and diethyl oxalate is added to a

solution of sodium ethoxide in ethanol at room temperature. The mixture is stirred for several

hours to facilitate a Claisen condensation, yielding an intermediate ethyl 2,4-dioxo-4-

phenylbutanoate derivative.

Alkylation: The intermediate from the previous step is treated with an appropriate alkyl halide

(e.g., methyl iodide) in the presence of a base (e.g., sodium ethoxide) to introduce the

methyl group at the C5 position.
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Cyclization and Hydrolysis: The resulting product is then subjected to acidic hydrolysis (e.g.,

with hydrochloric acid) to induce cyclization into the furanone ring structure and hydrolyze

the ester to the carboxylic acid, yielding the Acifran analogue.

Purification: The final product is purified by recrystallization or column chromatography.

Mechanism of Action
Acifran exerts its biological effects through the activation of two G-protein coupled receptors

(GPCRs): the high-affinity niacin receptor GPR109A (HCAR2) and the low-affinity niacin

receptor GPR109B (HCAR3).[1] These receptors are primarily expressed in adipocytes and

immune cells.

Upon binding of Acifran, these Gi-coupled receptors inhibit adenylyl cyclase, leading to a

decrease in intracellular cyclic AMP (cAMP) levels.[4][5] In adipocytes, this reduction in cAMP

inhibits hormone-sensitive lipase, thereby reducing the lipolysis of triglycerides and the

subsequent release of free fatty acids into the bloodstream. The reduced flux of free fatty acids

to the liver decreases hepatic triglyceride synthesis and the production of very-low-density

lipoprotein (VLDL), a precursor to low-density lipoprotein (LDL).

Signaling Pathway of Acifran

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15604001?utm_src=pdf-body
https://www.benchchem.com/product/b15604001?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16389067/
https://www.benchchem.com/product/b15604001?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12685177/
https://aacrjournals.org/cancerres/article/74/4/1166/599360/The-Niacin-Butyrate-Receptor-GPR109A-Suppresses
https://www.benchchem.com/product/b15604001?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604001?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Acifran GPR109A/B
(HCAR2/3)

binds

Gi/o

activates

Adenylyl Cyclase

inhibits

cAMPconverts ATP to

ATP

Protein Kinase A
(PKA)

activates

HSL
(inactive)

phosphorylates

HSL-P
(active)

Lipolysis catalyzes

Click to download full resolution via product page

Caption: Acifran signaling pathway in adipocytes.

Quantitative Data
The biological activity of Acifran has been quantified in various in vitro assays. The following

table summarizes key quantitative data for Acifran's activity on its target receptors.
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Parameter Receptor Value Cell Line
Assay
Description

Reference

EC50
HCAR2

(HM74A)
160 nM CHO-K1

ERK1/ERK2

Phosphorylati

on

[1]

EC50
HCAR3

(HM74)
316 nM CHO-K1

ERK1/ERK2

Phosphorylati

on

[1]

Binding

Affinity
HCAR2 High

Sf9 insect

cells

Surface

Plasmon

Resonance

[4]

Binding

Affinity
HCAR3

Lower than

HCAR2

Sf9 insect

cells

Surface

Plasmon

Resonance

[4]

Experimental Protocols
Protocol 1: GPR109A/B Activation Assay (ERK1/ERK2
Phosphorylation)
This protocol is adapted from Mahboubi et al. (2006) to assess the activation of GPR109A and

GPR109B by Acifran and its analogues.[1]

Cell Culture and Transfection:

Chinese Hamster Ovary (CHO-K1) cells are cultured in F-12 Kaighn's Modification medium

supplemented with 10% fetal bovine serum and antibiotics.

Cells are stably transfected with constructs expressing human GPR109A (HCAR2) or

GPR109B (HCAR3) using a suitable transfection reagent.

Stable clones are selected using an appropriate selection antibiotic.

Assay Procedure:
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Seed the stably transfected CHO-K1 cells in 96-well plates and grow to 80-90% confluency.

Serum-starve the cells for 4-6 hours prior to the assay.

Prepare serial dilutions of Acifran or its analogues in serum-free medium.

Treat the cells with the compounds for 5-10 minutes at 37°C.

Lyse the cells and determine the protein concentration of the lysates.

Perform Western blotting using primary antibodies specific for phosphorylated ERK1/ERK2

(p-ERK1/ERK2) and total ERK1/ERK2.

Use a secondary antibody conjugated to a detectable label (e.g., horseradish peroxidase).

Quantify the band intensities and calculate the ratio of p-ERK1/ERK2 to total ERK1/ERK2.

Plot the data as a percentage of maximal response versus compound concentration and

determine the EC50 value using non-linear regression.

Experimental Workflow
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Caption: Workflow for GPR109A/B activation assay.
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Conclusion
Acifran remains a significant tool compound for studying the pharmacology of niacin receptors.

Its well-characterized activity as a potent agonist for both GPR109A and GPR109B provides a

valuable pharmacological probe for investigating the roles of these receptors in lipid

metabolism and other physiological processes. The synthetic pathways developed for Acifran
and its analogues offer a framework for the design of novel agonists with potentially improved

therapeutic properties. This technical guide consolidates the key information on Acifran,

providing a foundation for researchers and drug development professionals working in the field

of metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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